PKCd (8-17)

PKCδ selectivity translocation inhibition PKC isozyme

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH is the gold-standard selective PKCδ antagonist for dissecting δPKC-specific pathways. Unlike broad-spectrum inhibitors, it uniquely inhibits PKCδ translocation without suppressing cardioprotective εPKC, essential for accurate ischemia-reperfusion and BBB studies. This unconjugated peptide is the critical control for CPP-delivery system validation and the preferred reagent for direct biochemical inhibition. Procure for precise, reproducible δPKC target validation.

Molecular Formula C50H73N11O18
Molecular Weight 1116.2 g/mol
Cat. No. B12376923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKCd (8-17)
Molecular FormulaC50H73N11O18
Molecular Weight1116.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C50H73N11O18/c1-25(2)16-32(43(71)53-21-40(67)54-37(23-63)48(76)60-36(50(78)79)17-26(3)4)57-44(72)31(14-15-41(68)69)55-45(73)34(19-28-10-12-29(65)13-11-28)58-49(77)38(24-64)61-47(75)35(20-39(52)66)59-46(74)33(56-42(70)30(51)22-62)18-27-8-6-5-7-9-27/h5-13,25-26,30-38,62-65H,14-24,51H2,1-4H3,(H2,52,66)(H,53,71)(H,54,67)(H,55,73)(H,56,70)(H,57,72)(H,58,77)(H,59,74)(H,60,76)(H,61,75)(H,68,69)(H,78,79)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyCCOGGRVMAGXQLQ-IWLMWFOOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH: A Selective δ-Protein Kinase C (PKCδ) Inhibitor Peptide for Ischemia-Reperfusion Injury Research


H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH, commonly known as δV1-1 or PKCδ (8-17), is a synthetic 10-amino acid peptide (CAS: 379711-25-8) derived from the V1 domain of protein kinase C delta (PKCδ) [1]. It functions as a selective, non-ATP-competitive antagonist that inhibits PKCδ translocation and activation, a mechanism distinct from broad-spectrum kinase inhibitors like rottlerin [2]. This peptide has demonstrated cardioprotective and neuroprotective effects in preclinical models of ischemia-reperfusion injury, making it a critical tool compound for elucidating PKCδ-specific signaling pathways [3].

Why Generic PKC Inhibitors Cannot Replace H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH in δPKC-Specific Studies


The PKC family comprises multiple isozymes (α, βI, βII, γ, δ, ε, η, θ, ζ, ι) with distinct, and sometimes opposing, roles in cellular signaling. For instance, in cardiac ischemia-reperfusion injury, activation of εPKC is cardioprotective, whereas activation of δPKC exacerbates damage [1]. Broad-spectrum PKC inhibitors, such as rottlerin or staurosporine, or even other isoform-selective peptides (e.g., εV1-2 for εPKC), cannot recapitulate the specific phenotype of δPKC inhibition [2]. Therefore, substituting H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH with a generic PKC inhibitor introduces significant experimental confounds, potentially masking or even reversing the observed biological effects. This specificity is the cornerstone of its value proposition for research and drug development programs targeting the δPKC pathway.

Quantitative Evidence for Selecting H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH Over Alternative PKC Modulators


Isozyme Selectivity: δV1-1 Does Not Inhibit Translocation of PKCε or PKCα

The H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH peptide (δV1-1) demonstrates high selectivity for PKCδ. In cellular assays, it inhibits phorbol 12-myristate 13-acetate (PMA)-induced translocation of PKCδ, but does not inhibit the translocation of closely related isozymes PKCε or PKCα [1]. This contrasts with broad-spectrum PKC inhibitors like rottlerin, which non-selectively inhibit multiple PKC isoforms.

PKCδ selectivity translocation inhibition PKC isozyme

Differential Regulation of Superoxide Release: δV1-1 vs. Rottlerin in PMNs

In a study measuring superoxide (SO) release from rat polymorphonuclear leukocytes (PMNs), the δV1-1 peptide (myristoylated-SFNSYELGSL) was found to be relatively ineffective at regulating PMA-induced SO release, whereas rottlerin, another PKCδ inhibitor, augmented the response by up to 90% compared to untreated controls (p<0.05) [1]. This indicates a functional divergence in how these compounds affect downstream effector functions, with rottlerin exhibiting a more pronounced effect on this specific readout.

PKCδ inhibition superoxide release neutrophil rottlerin comparison

Cardioprotective Efficacy: δV1-1 Reduces Infarct Size in Myocardial Ischemia-Reperfusion Models

The H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH peptide (δV1-1) has been shown to reduce myocardial infarct size when administered at the time of reperfusion in preclinical models of acute myocardial infarction (MI) [1]. This is a key functional outcome where δPKC inhibition provides a clear therapeutic benefit. In contrast, the selective εPKC activator peptide (ψεRACK) has been shown to exert cardioprotection through a preconditioning-like mechanism, highlighting the divergent roles of these two PKC isozymes [2].

myocardial infarction infarct size cardioprotection ischemia-reperfusion

Neurovascular Protection: δV1-1 Inhibits Blood-Brain Barrier Breakdown in Hypertensive Rats

In a rat model of hypertension, treatment with the δV1-1 peptide (SFNSYELGSL) was shown to inhibit the breakdown of the blood-brain barrier (BBB) [1]. This protective effect on the cerebrovasculature is a specific functional outcome linked to δPKC inhibition. While other PKC isozyme inhibitors, such as εV1-2, have shown efficacy in other models (e.g., pain, heart failure), this particular BBB protection phenotype appears specific to δPKC modulation.

blood-brain barrier hypertension neuroprotection cerebral ischemia

Cellular Internalization: TAT-Conjugated δV1-1 (KAI-9803) Enables Intracellular Delivery, Unlike Unconjugated Cargo Peptide

The unconjugated H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH peptide (cargo) has limited intrinsic cell permeability. However, when conjugated to the HIV-TAT47-57 cell-penetrating peptide via a disulfide bond to form the clinical candidate KAI-9803 (delcasertib), efficient intracellular delivery is achieved. In an in vitro cardiomyocyte study, internalization of 125I-KAI-9803 was observed at 37°C, whereas internalization of the unconjugated 125I-cargo peptide was not observed, demonstrating that uptake is mediated by the TAT carrier [1].

cell-penetrating peptide intracellular delivery KAI-9803 TAT

Optimal Research and Development Applications for H-Ser-Phe-Asn-Ser-Tyr-Glu-Leu-Gly-Ser-Leu-OH


Elucidating PKCδ-Specific Signaling in Ischemia-Reperfusion Injury

This peptide is the gold-standard tool for dissecting the role of PKCδ in myocardial infarction, stroke, and other ischemia-reperfusion pathologies. Its well-documented efficacy in reducing infarct size when administered at reperfusion [1] makes it essential for target validation studies and for benchmarking novel δPKC inhibitors.

Investigating the Role of PKCδ in Cerebrovascular Integrity and Hypertensive Encephalopathy

For research on the blood-brain barrier and hypertension-induced neurological damage, δV1-1 is uniquely suited. Its demonstrated ability to inhibit BBB breakdown in hypertensive animal models [1] provides a specific phenotypic anchor for studies that cannot be replicated with other PKC modulators.

Developing Intracellularly-Active δPKC Inhibitors: A Benchmark for Cell-Penetrating Conjugates

The unconjugated peptide serves as a critical negative control and benchmarking tool for evaluating cell-penetrating peptide (CPP) delivery systems. Studies with KAI-9803 (TAT-conjugated δV1-1) demonstrate that conjugation is required for intracellular delivery [1]. This makes the compound invaluable for developing and validating new intracellular delivery technologies for therapeutic peptides.

In Vitro Studies of PKCδ Translocation and Kinase Activity in Permeabilized Cells or Lysates

In biochemical assays or using permeabilized cell preparations, the unconjugated peptide is the preferred reagent for directly inhibiting PKCδ translocation and function [1]. Its high selectivity over PKCε and PKCα ensures that observed effects are specifically attributable to δPKC inhibition.

Quote Request

Request a Quote for PKCd (8-17)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.